![molecular formula C27H21N3O4S B2416982 (2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone CAS No. 891024-08-1](/img/structure/B2416982.png)

(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

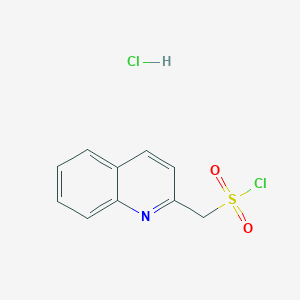

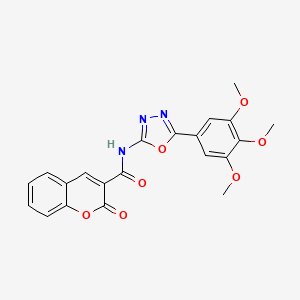

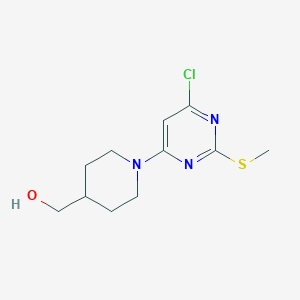

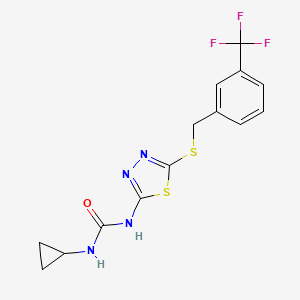

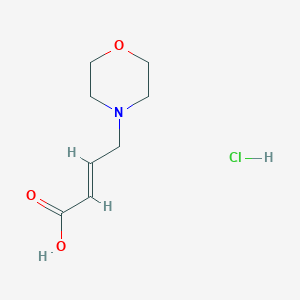

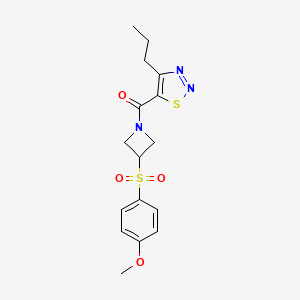

The compound “(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone” is a complex organic molecule. It is part of a series of compounds that have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

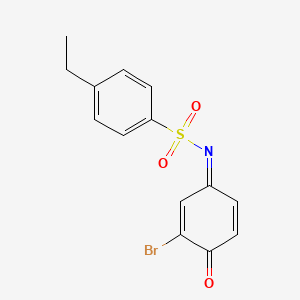

The molecular structure of this compound is complex, with multiple rings and functional groups. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The benzo[d][1,3]dioxol-5-yl group is a common motif in many biologically active compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include C-N cross-coupling and acylation . Further reactions with ammonium thiocyanate lead to cyclization to form thiazolidinones . Coupling reactions with mercaptothiazoles or N-Boc-glycine and N-Boc-phenylalanine lead to the formation of coupled heterocyclic derivatives .

Physical And Chemical Properties Analysis

Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Applications De Recherche Scientifique

Synthesis and Antibacterial Screening

(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone and its derivatives have been synthesized and characterized in various studies. For instance, Landage et al. (2019) synthesized a series of thiazolyl pyrazole and benzoxazole derivatives, characterizing them through spectral and analytical data, and evaluated their antibacterial activities (Landage, Thube, & Karale, 2019).

Spectral Characterization and Docking Studies

Shahana and Yardily (2020) conducted detailed spectral characterization, DFT (Density Functional Theory), and docking studies on novel thiazole compounds, highlighting the importance of structural optimization and understanding the antibacterial activity of the compound through molecular docking studies (Shahana & Yardily, 2020).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, observing variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Synthesis and Biological Evaluation

Naik, Mahanthesha, and Suresh (2022) synthesized a novel series of methanone derivatives and evaluated their anti-cancer and antimicrobial activities. Some compounds exhibited potent cytotoxicity and moderate antibacterial and antifungal activities (Naik, Mahanthesha, & Suresh, 2022).

Design and Synthesis as Anticonvulsant Agents

Malik and Khan (2014) synthesized novel methanone derivatives and evaluated their anticonvulsant activities, revealing that certain compounds were highly potent with significant protective indices, much higher than the reference drug phenytoin (Malik & Khan, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the polymerization of tubulin, a protein that forms microtubules, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to affect the microtubule assembly pathway, leading to cell cycle arrest and apoptosis .

Result of Action

It’s known that thiazole derivatives can have various effects at the molecular and cellular level . For instance, some thiazole derivatives have been found to cause cell cycle arrest and induce apoptosis .

Analyse Biochimique

Biochemical Properties

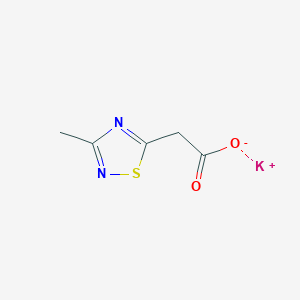

The biochemical properties of (2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone are largely determined by its structural components. The thiazole ring, for instance, is known to interact with various enzymes, proteins, and other biomolecules . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Cellular Effects

Compounds with similar structures have shown potent activities against various cancer cell lines . For instance, certain 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown potent growth inhibition properties with IC 50 values generally below 5 μM against various human cancer cell lines .

Metabolic Pathways

Thiazole, a component of this compound, is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Propriétés

IUPAC Name |

[2-amino-1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O4S/c1-2-32-18-9-6-16(7-10-18)26(31)25-24(28)23(20-5-3-4-12-30(20)25)27-29-19(14-35-27)17-8-11-21-22(13-17)34-15-33-21/h3-14H,2,15,28H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQMPADPGKCXLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=CC6=C(C=C5)OCO6)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2416902.png)

![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2416904.png)

![2-Chloro-5-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-N-cyclohexylbenzamide](/img/structure/B2416908.png)

![4-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2416909.png)

![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B2416915.png)